Industrial production emphasizes high yield and purity through optimized reaction conditions, which include rigorous quality control measures to ensure consistency in the final product .
The industrial synthesis typically employs a streamlined approach that minimizes purification steps, thus enhancing efficiency. Techniques such as solvent extraction and crystallization are commonly used to isolate the product from reaction mixtures.
Retagliptin phosphate's molecular structure is characterized by its distinct arrangement of atoms that confer its pharmacological properties. The compound features:
The InChIKey for retagliptin phosphate is WIIAMRXFUJLYEF-SNVBAGLBSA-N, which aids in its identification in chemical databases .
Retagliptin phosphate can undergo several types of chemical reactions:
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. These reactions are typically conducted under controlled conditions to yield various derivatives with potential pharmacological applications .
Retagliptin phosphate operates primarily through the inhibition of Dipeptidyl Peptidase IV. This inhibition prevents the breakdown of glucagon-like peptide-1, enhancing its activity. The mechanism can be summarized as follows:
Retagliptin phosphate is a solid at room temperature with a specific melting point that varies based on purity and formulation. Its solubility characteristics are essential for its bioavailability and efficacy.
The compound exhibits stability under standard storage conditions but may be sensitive to moisture and light. Its reactivity profile includes potential interactions typical of small molecule drugs targeting enzymatic pathways.
Relevant data regarding solubility, stability, and reactivity are critical for formulation development in pharmaceutical applications .
Retagliptin phosphate has significant applications in various scientific fields:
Dipeptidyl peptidase-4 (DPP-4) is a serine protease enzyme that rapidly degrades incretin hormones, notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are essential for glucose homeostasis, stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner while suppressing glucagon release from α-cells. In type 2 diabetes mellitus (T2DM), the incretin effect is diminished, contributing to hyperglycemia [1] [7]. DPP-4 inhibitors address this pathophysiology by blocking the enzymatic cleavage of GLP-1 and GIP, thereby prolonging their activity. This mechanism results in:
The catalytic site of DPP-4 features a conserved triad (Ser630, His740, Asp708) and substrate-binding pockets (S1, S2, S2 extensive). Inhibitors targeting these domains prevent the hydrolysis of incretins at the N-terminal alanine or proline residues, amplifying their physiological effects [4] [7].
Retagliptin phosphate (SP2086 phosphate) is a selective, competitive DPP-4 inhibitor developed by Jiangsu Hengrui Pharmaceuticals. Approved by China’s NMPA in 2023 (trade name: 瑞泽唐), it represents the latest advancement in the gliptin class, which includes sitagliptin, saxagliptin, and linagliptin. Its development aimed to optimize binding kinetics and selectivity while maintaining a favorable pharmacokinetic profile [6] [9]. Key milestones include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7